Boc-His(Dnp)-OH

Boc SPPS Protecting Group Orthogonality Acid Lability

In Boc SPPS, selecting a histidine derivative with incompatible side-chain protection leads to premature deprotection, irreversible acylation, and compromised crude peptide purity. Boc-His(Dnp)-OH eliminates this risk through its orthogonal Dnp group, which remains completely stable under iterative TFA deprotection cycles. • Requires only a deliberate thiophenol pre-cleavage step before final HF or TFMSA cleavage, ensuring predictable workflow integration. • Prevents imidazole-mediated branching and metal chelation interference during assembly of multi-histidine or metallopeptide sequences. • Available at ≥98% purity with defined solvate forms to support batch-to-batch reproducibility in preclinical peptide antigen and vaccine candidate synthesis.

Molecular Formula C17H19N5O8
Molecular Weight 421.4 g/mol
CAS No. 25024-53-7
Cat. No. B557148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-His(Dnp)-OH
CAS25024-53-7
SynonymsBoc-His(Dnp)-OH; 25024-53-7; ST067128; Nalpha-Boc-N(im)-2,4-dinitrophenyl-L-histidine; (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-[1-(2,4-DINITROPHENYL)IMIDAZOL-4-YL]PROPANOICACID; EINECS246-569-0; PubChem18935; AC1L3KIL; 15287_ALDRICH; SCHEMBL7284653; L-Histidine,N-((1,1-dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)-; 15287_FLUKA; MolPort-003-926-738; C17H19N5O8; ACT06561; ZINC2539568; CB-081; AKOS015908391; AKOS015924153; AJ-38893; AK-49605; AM000302; AM039728; SC-09580; FT-0638486
Molecular FormulaC17H19N5O8
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1
InChIKeyKPGVUOQMOHGHEW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-His(Dnp)-OH Product Specifications


Boc-His(Dnp)-OH (CAS: 25024-53-7), also known as Nα-Boc-Nim-2,4-dinitrophenyl-L-histidine, is a doubly protected histidine derivative designed for Boc solid-phase peptide synthesis (SPPS). It features a tert-butyloxycarbonyl (Boc) group at the Nα-terminus and a 2,4-dinitrophenyl (Dnp) moiety on the imidazole side chain . Its primary utility lies in the introduction of histidine residues under acidic assembly conditions where the Dnp group provides orthogonal stability relative to the Boc group . Commercial availability includes free acid and isopropanol solvate forms, with standard purity specifications of ≥98.0% (TLC) and ≥98.5% (HPLC) [1].

1
Synthesis Protocol

Designed for Boc SPPS under acidic chain assembly

2
Orthogonal Stability

Dnp side-chain protection remains intact during repetitive TFA cycles

3
Procurement Options

Available as free acid or isopropanol solvate; defined purity specifications

Boc-His(Dnp)-OH Substitution Risks


Generic substitution among protected histidines in Boc SPPS is precluded by the orthogonality constraints between side-chain protection and peptide cleavage/deprotection chemistry. Boc-His(Trt)-OH, while commonly employed in Fmoc SPPS, is acid-labile at the side chain under the repetitive TFA deprotection cycles inherent to Boc chemistry, rendering it incompatible with Boc protocols . Conversely, Boc-His(Dnp)-OH and Boc-His(Bom)-OH are both compatible with Boc SPPS, but their distinct cleavage requirements—thiolytic pre-cleavage for Dnp versus HF with formaldehyde scavengers for Bom—impose divergent workflow considerations, resin compatibility profiles, and byproduct management strategies [1]. Selecting the incorrect histidine derivative introduces substantial risk of incomplete deprotection, side-product formation, or peptide modification, directly impacting synthesis yield, purity, and downstream functional validation.

Trt variant

Boc-His(Trt)-OH is acid-labile under Boc deprotection; its use may lead to premature side-chain exposure and branching.

Bom variant

Boc-His(Bom)-OH requires HF with formaldehyde scavengers and does not involve a pre-cleavage thiolysis step, altering resin compatibility and workflow.

Mixed chemistry

In Fmoc/Boc hybrid protocols, Dnp migration to lysine may occur unless thiolysis is sequenced before final Boc removal.

Boc-His(Dnp)-OH Differentiation Evidence


Acid Stability: Dnp vs. Trt Protection

The Dnp group on the imidazole side chain exhibits complete stability under the acidic conditions used for iterative Boc group removal (TFA), whereas the Trt group undergoes rapid cleavage under the same conditions. This differential stability is the fundamental reason Boc-His(Dnp)-OH can be employed in Boc SPPS while Boc-His(Trt)-OH cannot . The Dnp group remains intact throughout the entire chain assembly process, requiring a separate, deliberate thiolytic step for removal .

Acid stability
Direct comparison

Dnp: stable under TFA cycles. Trt: cleaved under same conditions.

Confirms Boc SPPS compatibility; Trt variant workflow mismatch

Boc-His(Trt)-OH leads to premature deprotection and branching

Boc SPPS Protecting Group Orthogonality Acid Lability

Nε-Dnp Lysine Byproduct Formation

In peptide synthesis protocols that combine Fmoc and Boc strategies on a single resin, the presence of the Nim-Dnp group introduces a specific, quantifiable risk of Dnp migration. During Fmoc deprotection using piperidine, the Dnp group undergoes nucleophilic attack and transfers to the ε-amino group of lysine residues, forming Nε-Dnp lysine as a byproduct. This side reaction has been documented and characterized, requiring that Dnp removal be completed prior to the final α-Boc deprotection step [1].

Dnp migration
Cross-study reported

Nε-Dnp lysine byproduct formed during Fmoc removal with piperidine when Dnp is present.

Requires Dnp removal before final Boc deprotection in hybrid strategies

Bom protection does not generate this byproduct

Orthogonal Protecting Group Strategies Fmoc Deprotection Side Reactions

Dnp Thiolysis vs. Bom HF Cleavage

Boc-His(Dnp)-OH requires thiolytic pre-cleavage (e.g., using thiophenol or MESNa) to remove the Dnp group prior to HF-mediated resin cleavage and final deprotection [1]. In contrast, Boc-His(Bom)-OH is cleaved directly during the HF step but requires the inclusion of formaldehyde scavengers (e.g., resorcinol, cysteine) to prevent thiazolidine ring formation and other formaldehyde adducts [2]. This divergence creates two fundamentally distinct workflows: Dnp mandates a pre-cleavage step but avoids formaldehyde scavenger requirements; Bom integrates cleavage with HF but introduces formaldehyde management complexity.

Cleavage protocol
Head-to-head

Dnp: thiolysis pre-cleavage before HF, no formaldehyde scavengers. Bom: direct HF cleavage, scavengers required.

Divergent workflow and resin compatibility implications

Thioester resins incompatible with Dnp thiolysis

Boc SPPS Final Deprotection Resin Compatibility

Purity Specification and Physical Form Options for Reproducible Synthesis

Boc-His(Dnp)-OH is commercially available with defined purity specifications from major suppliers: ≥98.0% by TLC (Sigma-Aldrich) , 98.5% minimum by HPLC (GL Biochem) [1], and 99% purity (Thermo Scientific) . The compound is offered in both free acid and isopropanol solvate forms; the solvate form (molecular weight 481.5 g/mol) exhibits enhanced stability and handling characteristics . Specific optical rotation values are provided: [α]20/D +61±3° (c=1% in ethyl acetate) and [α]D20 = +63±3° (c=1, ethyl acetate) [1], enabling identity verification upon receipt.

Purity & form
Specification review

≥98.0% (TLC) / ≥98.5% (HPLC); free acid and isopropanol solvate; [α]D +61° to +63°

Documented vendor specifications support batch consistency

Solvate form may offer handling advantages

Peptide Synthesis Reagent Quality Control Procurement Specification

Boc-His(Dnp)-OH Applications


Boc SPPS with HF Cleavage

Boc-His(Dnp)-OH is the standard building block for introducing histidine residues in traditional Boc/Bzl SPPS workflows where the final cleavage employs hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The Dnp group remains completely stable throughout iterative TFA-mediated Boc deprotection cycles, then requires a deliberate thiolytic pre-cleavage step with thiophenol prior to HF treatment . This orthogonal stability profile ensures the imidazole side chain remains protected during chain assembly, preventing undesired acylation or branching reactions that would compromise crude peptide purity .

Multi-His Peptides and Metal-Binding Motifs

For peptides containing two or more histidine residues or those designed to chelate metal ions (e.g., copper, zinc), Boc-His(Dnp)-OH provides reliable side-chain protection that prevents intermolecular aggregation and metal complexation during synthesis. The Dnp group's steric bulk and stability minimize histidine-mediated side reactions that are more prevalent with less robust protecting groups. Studies employing Boc-His(Dnp)-OH for synthesizing copper-chelating peptide fragments have demonstrated successful assembly with retained biological activity post-deprotection .

Fmoc/Boc Orthogonal Strategies

Boc-His(Dnp)-OH enables complex peptide synthesis strategies that exploit the orthogonality between Fmoc and Boc protecting groups on a single resin. However, users must incorporate a specific workflow adjustment: the Dnp group must be removed via thiolysis before the final α-Boc deprotection step to prevent Dnp migration to lysine ε-amino groups during piperidine-mediated Fmoc removal . This known side reaction is predictable and manageable with proper protocol design, making Boc-His(Dnp)-OH suitable for laboratories that have standardized their mixed-chemistry workflows accordingly.

His-Peptides for Immunology

Boc-His(Dnp)-OH is employed in the synthesis of peptide antigens and vaccine candidates where precise control over histidine modification is required. The Dnp group can be selectively retained or removed, allowing for the generation of peptide libraries with differential histidine presentation. The compound's commercial availability at defined purity grades (≥98.0% to ≥99%) ensures reproducible immunogenicity data across synthesis batches, a critical requirement for preclinical immunological studies .

Application
Selection Property
Validation Focus
Boc SPPS (HF cleavage)
Orthogonal Dnp stability during TFA cycles
Thiolysis pre-cleavage workflow compatibility
Multi-His / metal-binding peptides
Steric protection against His-mediated aggregation
Side-reaction minimization in complex sequences
Fmoc/Boc hybrid strategies
Workflow sequencing for Dnp removal
Lysine migration risk management
Immunoassay peptide synthesis
Defined purity specifications
Batch-to-batch reproducibility in research studies

Technical Documentation Hub

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38 linked technical documents
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